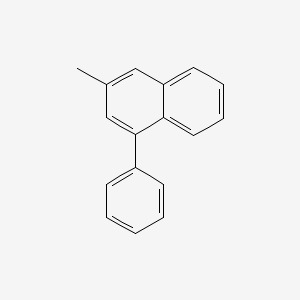

3-Methyl-1-phenylnaphthalene

描述

Synthetic Approaches to Phenylnaphthalenes

The synthesis of substituted naphthalenes can be complex due to challenges in controlling regiochemistry. researchgate.net However, various methods have been developed to construct the phenylnaphthalene framework. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a bromo-naphthalene with phenylboronic acid in the presence of a palladium catalyst. ornl.gov This method was successfully used to synthesize 1-phenylnaphthalene (B165152) with a high yield of 95%. ornl.gov

Other synthetic strategies include:

The dimerization of arylethynes catalyzed by ruthenium and rhodium porphyrins, which can yield 1-aryl-substituted naphthalenes. researchgate.net

A gold-catalyzed dimerization via a highly selective carbon nucleophile pathway has been developed for the synthesis of 2-phenylnaphthalenes. researchgate.net

A metal-free method involving a TFA-catalyzed C-C bond cleavage followed by an intermolecular [4+2]-Diels-Alder cycloaddition of electron-rich 1-styryl-2-methoxybenzenes. rsc.org

The following table provides a summary of selected synthetic methods for phenylnaphthalene derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 1-Bromonaphthalene, Phenylboronic acid | Pd(OAc)₂, tri-(o-tolyl)phosphine, K₂CO₃, n-propanol, reflux | 1-Phenylnaphthalene | 95% | ornl.gov |

| Arylethynes | Ruthenium or Rhodium porphyrins, >130°C | 1-Aryl-substituted naphthalenes | Low to high | researchgate.net |

| Electron-rich 1-styryl-2-methoxybenzenes | Trifluoroacetic acid (TFA), water, 80°C | 2-Phenylnaphthalenes | Excellent | rsc.org |

| 4-Hydroxy-1-naphthaldehyde, 4-(t-butyl)phenylboronic acid | Triflic anhydride, Suzuki coupling | 4-(4-(t-butyl)phenyl)-1-naphthaldehyde | - | nih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

29304-65-2 |

|---|---|

分子式 |

C17H14 |

分子量 |

218.29 g/mol |

IUPAC 名称 |

3-methyl-1-phenylnaphthalene |

InChI |

InChI=1S/C17H14/c1-13-11-15-9-5-6-10-16(15)17(12-13)14-7-3-2-4-8-14/h2-12H,1H3 |

InChI 键 |

JAADYDNRCCEORM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |

规范 SMILES |

CC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1 Phenylnaphthalene and Analogous Structures

Regioselective Annulation Strategies

Regioselective annulation, the formation of a new ring at a specific position, is a powerful tool for constructing complex naphthalene (B1677914) systems. Metal-catalyzed cycloadditions and carboannulations have emerged as particularly effective approaches.

Metal-Catalyzed Cycloadditions and Carboannulations

A variety of transition metals have been employed to catalyze the formation of naphthalene rings from simpler precursors, each offering unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in naphthalene synthesis is well-documented. A notable example is the annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes. In 2018, Wei and colleagues reported an efficient protocol for synthesizing substituted naphthalenes using palladium acetate (B1210297) as the catalyst with cesium acetate in 1,4-dioxane. thieme-connect.com This method demonstrated broad substrate scope, accommodating various substituted alkynes with both electron-withdrawing and electron-releasing groups, and consistently produced excellent yields. thieme-connect.com The reaction's robustness was further highlighted by its successful implementation on a gram scale. thieme-connect.com

The proposed mechanism involves an oxidative addition of the palladium catalyst to the aryl bromide, followed by a key 1,4-palladium migration from the aryl to the vinylic position. This migration forms a vinylpalladium intermediate, which then undergoes insertion of the internal alkyne and subsequent cyclization to yield the naphthalene product. thieme-connect.com

Table 1: Palladium-Catalyzed Synthesis of Substituted Naphthalenes

| Entry | 1-Bromo-2-vinylbenzene Derivative | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Bromo-2-vinylbenzene | 1,2-Diphenylethyne | 1,2-Diphenylnaphthalene | 95 |

| 2 | 1-Bromo-2-vinylbenzene | 1-Phenyl-1-propyne | 1-Methyl-2-phenylnaphthalene | 88 |

| 3 | 1-Bromo-4-methyl-2-vinylbenzene | 1,2-Diphenylethyne | 6-Methyl-1,2-diphenylnaphthalene | 92 |

| 4 | 1-Bromo-4-methoxy-2-vinylbenzene | 1,2-Di-p-tolylethyne | 6-Methoxy-1,2-di-p-tolylnaphthalene | 89 |

Data synthesized from research findings.

Copper and zinc catalysts also play a significant role in the synthesis of substituted naphthalenes. In 2012, Liu and coworkers demonstrated that Cu(OTf)₂ can catalyze the reaction of 2-alk-1-enylphenyl ketones with aldehydes to produce naphthalenes. thieme-connect.com Specifically, the use of 2-(2-methylprop-1-enyl)phenyl ketones led to 1-substituted 3-methylnaphthalenes in good yields. thieme-connect.com

Copper-catalyzed reactions have also been employed in the synthesis of amine-substituted naphthalenes. A 2019 study detailed the coupling of 1-aryl-2-haloacetylenes with amines in the presence of a copper complex, yielding the desired products in a wide range of 43-99%. thieme-connect.com The efficiency of this reaction was influenced by the electronic nature of the substituents on the aryl ring, with electron-rich groups generally leading to higher yields. thieme-connect.com

Zinc-mediated reactions offer another avenue for naphthalene synthesis. In 2011, Fang and colleagues reported a [4+2] benzannulation reaction of 2-ethynylbenzaldehydes with alkynes catalyzed by zinc chloride, affording naphthalenes in moderate to good yields. thieme-connect.com For instance, the reaction between 2-ethynylbenzaldehyde (B1209956) and 1-phenyl-2-(phenylthio)acetylene produced 2-phenyl-3-(phenylthio)naphthalene in 84% yield. thieme-connect.com Furthermore, He and coworkers developed a zinc-catalyzed tandem reaction of 2-ethynylbenzonitriles with the Reformatsky reagent, ethyl bromoacetate, to synthesize 1-aminonaphthalene-2-carboxylates in good to excellent yields. thieme-connect.com

Iron, being an abundant and environmentally benign metal, has garnered attention as a catalyst for organic transformations. An efficient method for the synthesis of polysubstituted naphthalene derivatives involves the Fe(III)-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or in situ generated enols. This approach allows for the formation of a variety of polysubstituted naphthalenes in yields up to 90% under mild reaction conditions.

Table 2: Iron-Catalyzed [4+2] Cycloaddition for Naphthalene Synthesis

| Entry | 2-(2-oxo-alkyl)benzketone | Alkyne/Enol Precursor | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(2-Oxopropyl)benzophenone | Phenylacetylene | 1-Methyl-3,4-diphenylnaphthalene | 85 |

| 2 | 2-(2-Oxopropyl)benzophenone | Acetone (enol precursor) | 1,3-Dimethylnaphthalene | 78 |

| 3 | 2-(2-Oxo-2-phenylethyl)acetophenone | 1-Phenyl-1-propyne | 1-Phenyl-3-methyl-4-phenylnaphthalene | 82 |

Data synthesized from research findings.

Rhodium catalysts have been effectively used in the synthesis of highly substituted naphthalenes. For example, the oxidative coupling of arylboronic acids with alkynes in the presence of a rhodium complex and a copper acetate/air oxidant system yields 1,2,3,4-tetrasubstituted naphthalenes in good yields. thieme-connect.com Another rhodium-catalyzed approach involves the cross-cyclodimerization of aliphatic alkynes and diarylacetylenes to produce 1,2,3-trisubstituted naphthalenes. thieme-connect.com

Platinum catalysis has been demonstrated in the synthesis of naphthalene derivatives through the reaction of o-alkynylbenzoates with vinyl ethers, catalyzed by PtCl₂. This reaction proceeds through a platinum-containing carbonyl ylide intermediate.

Nickel-catalyzed reactions provide a powerful means to construct highly substituted naphthalene frameworks. One such method is the [2+2+2] benzannulation of alkynes, which involves the aromatic homologation of various directing groups with alkynes. redalyc.org This transformation is promoted by a simple combination of a Ni(II)-complex, zinc dust, and a base, and it tolerates a wide range of directing groups and alkynes, affording polysubstituted naphthalenes in moderate to good yields. redalyc.orgresearchgate.net

Ruthenium catalysis has enabled innovative strategies for naphthalene synthesis through remote C–H functionalization. A versatile three-component protocol has been developed for the modular synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides. zendy.ionih.gov This P(III)-assisted ruthenium-catalyzed reaction targets the remote C-H bond of the naphthalene nucleus, offering a high degree of regioselectivity. zendy.ionih.gov The use of tertiary phosphines as auxiliary groups is crucial for the success of this three-component free-radical reaction. zendy.ionih.gov This methodology is notable for its tolerance of various functional groups and its applicability to the late-stage functionalization of complex molecules. zendy.ionih.gov

Organonickel-Catalyzed Aryl-Aryl Coupling

Nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium for constructing C-C bonds. researchgate.netdicp.ac.cn These methods are particularly effective for the reductive cross-coupling of two different electrophiles, such as aryl halides, to form biaryl structures like the 1-phenylnaphthalene (B165152) core. dicp.ac.cn

A general approach involves the coupling of aryl, heteroaryl, or vinyl halides with other electrophiles under electrochemical conditions or using a chemical reductant. researchgate.netresearchgate.net For instance, a synergistic system using NiI₂, a bipyridine ligand, and MgCl₂ has been shown to effectively catalyze the cross-coupling of heteroaryl chlorides with aryl chlorides. dicp.ac.cn The electronic disparity between the two coupling partners helps to drive the selectivity of the cross-coupling over homocoupling. dicp.ac.cn Mechanistic studies suggest that the reaction proceeds through the oxidative addition of an aryl halide to a Ni(0) species, forming a Ni(II) intermediate. mdpi.com This intermediate can then engage in further steps to complete the catalytic cycle and form the desired biaryl product. mdpi.com The versatility of these methods allows for the coupling of a wide range of aryl and vinyl bromides with various partners. researchgate.net

Table 1: Selected Nickel-Catalyzed Coupling Reactions

| Catalyst System | Coupling Partners | Product Type | Key Features |

| NiI₂ / bipyridine / Zn / MgCl₂ | Heteroaryl-Cl + Aryl-Cl | Heteroaryl-Aryl | Relies on electronic difference for selectivity. dicp.ac.cn |

| Ni Complex / Electrocatalysis | Aryl/Vinyl Halide + Alkyl Halide | Aryl/Vinyl-Alkyl | Electrosynthesis approach for C-C coupling. researchgate.net |

| NiBr₂·3H₂O / dtbbpy / Organoboron | Aryl Bromide + Sodium Sulfinate | Aryl Sulfone | Visible-light mediated, forms Ni(0) active species. mdpi.com |

Lewis Acid-Promoted Cyclizations and Rearrangements

Lewis acids are instrumental in promoting cyclization and rearrangement reactions to form the naphthalene skeleton, often demonstrating high chemoselectivity based on the specific catalyst employed. thieme-connect.comacs.orgresearchgate.net These transformations include benzannulations, cycloadditions, and intramolecular rearrangements. sorbonne-universite.frthieme-connect.com

Various metal-based Lewis acids, including those of gallium, gold, and boron, are effective catalysts for constructing naphthalene derivatives. thieme-connect.com

Gallium: Gallium(III) chloride (GaCl₃) has been utilized in aldehyde-alkyne condensation reactions to build the naphthalene core. nih.gov In its complexes, gallium(III) typically adopts a symmetrical octahedral geometry, which facilitates its role as a potent Lewis acid. nih.gov

Gold: Gold catalysis, particularly with Au(I) and Au(III) complexes, is a versatile tool for synthesizing polysubstituted naphthalenes. thieme-connect.com Gold catalysts can activate alkynes toward nucleophilic attack, initiating cascade reactions that lead to the naphthalene system. researchgate.netacs.org For example, Au(I)-mediated cyclization of alkenyl β-keto esters has been developed for this purpose. sorbonne-universite.fr Stoichiometric Au(I)-mediated enyne cyclization reactions have been shown to produce discrete organogold clusters, such as a net-like Au₁₁ cluster held together by four 1-phenylnaphthalene diide groups. rsc.orgrsc.org These studies provide insight into the catalytic cycle, where organogold intermediates can undergo protodeauration to regenerate the active catalyst. rsc.org

Boron: Boron trifluoride etherate (BF₃·OEt₂) is a classic Lewis acid used to promote the rearrangement of vinylcyclopropenes into naphthalenes. acs.orgresearchgate.net The choice of Lewis acid in these reactions is critical; while BF₃·OEt₂ yields naphthalenes, other catalysts like Cu(OTf)₂ can divert the reaction to produce indenes instead. acs.orgresearchgate.net Additionally, alkyl boronic acids and their esters are crucial building blocks in modern organic synthesis, often used as linchpins in cross-coupling reactions to construct complex molecular scaffolds. acs.orgnih.gov

Table 2: Examples of Ga, Au, and B-Mediated Naphthalene Synthesis

| Catalyst | Reaction Type | Starting Materials | Product | Ref. |

| GaCl₃ | Aldehyde-Alkyne Condensation | Aldehyde, Alkyne | Substituted Naphthalene | nih.gov |

| Au(I) | Dimerization/Cyclization | Styrene (B11656) Diols | 2-Phenylnaphthalene (B165426) | sorbonne-universite.fr |

| BF₃·OEt₂ | Rearrangement | Vinylcyclopropene | Substituted Naphthalene | acs.orgresearchgate.net |

Tin(IV) chloride (SnCl₄) is an effective Lewis acid for promoting benzannulation reactions. acs.org A notable application is the ipso-type regiocontrolled benzannulation of α,α-dichloro-α-aryl cyclopropyl (B3062369) methyl ketones. acs.org In this reaction, SnCl₄ activates the substrate, leading to the formation of a key benzenonium cationic intermediate through a 1,5-cyclization, which ultimately rearranges to the naphthalene product with high regioselectivity. acs.org This method has proven superior to other Lewis acids like TiCl₄ in certain cases, providing higher yields of the desired ipso-type products. acs.org SnCl₄ has also been used to mediate the cyclization of allenyl carbinols with benzylic alcohols to furnish dihydronaphthalenes. cardiff.ac.uk

Brønsted Acid-Catalyzed Transformations (e.g., triflic acid, trifluoroacetic acid)

Strong Brønsted acids such as triflic acid (TfOH) and trifluoroacetic acid (TFA) are potent catalysts for synthesizing phenylnaphthalenes. sorbonne-universite.frthieme-connect.com These acids can promote the dimerization of styrene diols in a process that involves an intermolecular [4+2] Diels-Alder reaction to form the 2-phenylnaphthalene core. sorbonne-universite.fr The reaction mechanism is believed to proceed through the formation of a phenylacetaldehyde (B1677652) intermediate. sorbonne-universite.fr Similarly, TfOH has been shown to be the operative catalyst in the Au(I)-mediated cyclization of certain substrates. sorbonne-universite.fr Other Brønsted acids, like sulfamic acid, have also been employed in efficient syntheses of 1-phenylnaphthalene systems. asianpubs.org

Electrochemical Annulation Techniques

Electrochemical methods offer a sustainable and powerful alternative for constructing chemical bonds. researchgate.net Electrochemical oxidative annulation has been successfully applied to the synthesis of naphthalene derivatives. researchgate.net For instance, the electrochemical annulation of two different styrenes can produce 1,2,3,4-tetrahydro-1-phenylnaphthalene. Furthermore, nickel-catalyzed electrochemical couplings of aryl and vinyl halides provide a robust platform for forming C-C bonds, consolidating various activation strategies into a single set of conditions. researchgate.netresearchgate.net

Skeletal Editing and Atom Transmutation Approaches

Skeletal editing is an emerging and powerful strategy in synthetic chemistry that allows for the precise modification of molecular frameworks through atom-level surgery, including insertion, deletion, and transmutation. rsc.org This approach facilitates complex transformations that might otherwise require lengthy, resource-intensive syntheses. rsc.org

A remarkable example of this strategy is the synthesis of substituted naphthalenes via a nitrogen-to-carbon single-atom transmutation. nih.gov This method uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source to convert isoquinolines into naphthalenes. nih.govresearchgate.net The reaction is inspired by the Wittig reaction and proceeds by swapping the nitrogen atom of the isoquinoline (B145761) ring for a CH unit without affecting the other atoms in the skeleton. nih.gov The transformation involves a key triene intermediate formed through ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the final naphthalene product. nih.gov This innovative protocol not only provides facile access to a wide range of substituted naphthalenes but also enables the synthesis of ¹³C-labeled naphthalenes. nih.gov

Nitrogen-to-Carbon Transmutation (e.g., from isoquinolines via Wittig reaction inspiration)

A novel and convenient method for synthesizing substituted naphthalenes involves the nitrogen-to-carbon transmutation of isoquinolines. nih.govnih.gov This process, inspired by the Wittig reaction, utilizes an inexpensive and commercially available phosphonium ylide as the carbon source to directly replace the nitrogen atom in the isoquinoline ring with a carbon atom. nih.govnih.govresearchgate.net

The key to this transformation is the formation of a triene intermediate through the ring-opening of the isoquinoline. nih.govnih.gov This intermediate then undergoes a 6π-electrocyclization followed by an elimination process to yield the final naphthalene product. nih.govnih.gov This methodology is notable for its one-step nature and precise atom-swapping capability, leaving the rest of the molecular skeleton intact. nih.gov

The reaction tolerates a wide variety of functional groups on the isoquinoline starting material, including alkyl and aryl substituents, as well as bromo, chloro, fluoro, ether, thioether, and alkene moieties. nih.gov This versatility allows for the synthesis of a diverse range of substituted naphthalenes. Furthermore, the use of isotopically labeled reagents, such as ¹³CH₃PPh₃I, enables the facile synthesis of ¹³C-labeled naphthalenes. nih.govnih.gov

The development of this nitrogen-to-carbon transmutation provides a powerful tool for skeletal editing in heterocyclic chemistry, expanding the utility of isoquinolines as starting materials for complex organic molecules. nih.govresearchgate.net

Cascade and Multi-Component Reaction Sequences

Radical-mediated reactions provide a powerful method for the construction of the naphthalene core. One such pathway involves the cascade radical addition/cyclization of 2-vinylanilines with alkynes. researchgate.net In this metal-free process, diazonium salts, generated in situ from 2-vinylanilines, serve as aryl radical precursors. These radicals then engage in a sequence of addition and cyclization to form the naphthalene structure.

Another notable radical-based strategy is the Phenyl Addition Dehydrocyclization (PAC) mechanism, which contributes to the growth of polycyclic aromatic hydrocarbons (PAHs). researchgate.net This mechanism involves the addition of a phenyl radical to an existing aromatic system, followed by cyclization and dehydrogenation to form a new fused ring. researchgate.netrsc.org Such radical chain reactions are crucial in the formation of complex aromatic structures. researchgate.net

Three-component reactions are a cornerstone of efficient synthesis, allowing for the rapid assembly of complex molecules from simple precursors. For instance, a silver(I)-catalyzed tandem reaction of 2-alkynylbenzaldoximes with ketenes has been developed for the synthesis of naphthyridines and thienopyridines. ucsb.edu While not directly yielding phenylnaphthalenes, this illustrates the power of multi-component strategies in building complex aromatic systems.

In a more direct approach, a three-component tandem reaction catalyzed by B(C₆F₅)₃ has been utilized to construct polycyclic quinone derivatives. acs.org This highlights the potential of Lewis acid catalysis in mediating complex transformations in a single pot. The synthesis of various naphthol derivatives has also been achieved using a three-component system involving β-naphthol, an aldehyde (like benzaldehyde (B42025) or cinnamaldehyde), and an amine source like ethylenediamine. orientjchem.orgresearchgate.net These methods demonstrate the versatility and efficiency of multi-component reactions in generating substituted naphthalene scaffolds.

Stereoselective Synthesis of Phenylnaphthalene Derivatives

The stereoselective synthesis of phenylnaphthalene derivatives is crucial when chiral centers are present, as the biological activity and material properties can be highly dependent on the specific stereoisomer. While the core of 3-methyl-1-phenylnaphthalene is achiral, the principles of stereoselective synthesis are vital for creating more complex, chiral analogs.

Methodologies for achieving high stereoselectivity often involve the use of chiral catalysts or auxiliaries. For example, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. rsc.org This provides a route to unnatural α-amino acids with high stereocontrol.

In the context of cyclic systems that can be precursors to or analogs of phenylnaphthalenes, a convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been accomplished. beilstein-journals.org This approach allows for the efficient preparation of 4-substituted analogues with well-defined three-dimensional structures. For instance, the synthesis of cis- and trans-3-arylcyclohexylamines has been achieved with good diastereomeric control, starting from 1-cyclohex-2-enone and utilizing palladium catalysis for C-C bond formation followed by a diastereoselective ketone-to-amine conversion. beilstein-journals.org Such strategies are foundational for the development of stereochemically pure phenylnaphthalene derivatives.

Gram-Scale Synthetic Preparations

The ability to produce a compound on a gram-scale or larger is essential for its practical application in materials science, medicinal chemistry, and other fields. Several methodologies have been developed to allow for the robust, large-scale synthesis of phenylnaphthalene derivatives.

A notable example is the three-step reaction sequence for the gram-scale synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene. thieme-connect.comacs.org This sequence involves:

Stereoselective dichlorocarbene (B158193) addition to methyl angelate.

An addition reaction with two molar equivalents of phenyllithium.

A key SnCl₄-mediated benzannulation to form the final product.

This method has been shown to be robust, providing the desired product in high yield and purity after recrystallization. thieme-connect.com The resulting 1-chloro-2,3-dimethyl-4-phenylnaphthalene is a valuable scaffold with three contiguous reaction sites, allowing for further derivatization. thieme-connect.com

These examples underscore the importance of developing synthetic routes that are not only efficient and high-yielding but also scalable to meet the demands of further research and application.

Mechanistic Elucidation in 3 Methyl 1 Phenylnaphthalene Synthesis and Reactivity

Investigation of Key Intermediates and Transition States

The specific pathway taken during the formation of the naphthalene (B1677914) core dictates the nature of the transient species involved. Modern synthetic methods often proceed through highly reactive intermediates and carefully orchestrated transition states, which are the focus of extensive mechanistic studies.

A powerful and elegant strategy for constructing the naphthalene ring system involves the in-situ formation of a triene intermediate, which subsequently undergoes a 6π-electrocyclization reaction. nih.govresearchgate.net This pericyclic reaction is a key step in various synthetic protocols, including those inspired by the Wittig reaction and transformations of Morita-Baylis-Hillman adducts. nih.govresearchgate.net

The general mechanism commences with the generation of a precursor that contains a 1,3,5-hexatriene-like system. This open-chain intermediate is poised to cyclize. Under thermal or photochemical conditions, the triene undergoes a concerted 6π-electrocyclic ring closure to form a cyclohexadiene ring. conicet.gov.ar For the synthesis of naphthalenes, this process creates a dihydronaphthalene intermediate. A subsequent elimination or oxidation step then leads to the aromatization of the newly formed ring, yielding the stable naphthalene product. nih.govresearchgate.net The key to the success of this transformation is the strategic formation of the triene intermediate through methods like ring-opening of isoquinolines or tandem copper-catalyzed alkynylation and isomerization. nih.govresearchgate.net

Table 1: Key Aspects of 6π-Electrocyclization in Naphthalene Synthesis

| Feature | Description | Relevant Findings |

| Key Intermediate | Acyclic 1,3,5-triene derivative | Formed via ring-opening of isoquinolines or from Morita-Baylis-Hillman adducts. nih.govresearchgate.net |

| Core Reaction | 6π-electrocyclic ring closure | A concerted, pericyclic reaction forming a six-membered ring (dihydronaphthalene). conicet.gov.ar |

| Aromatization Step | Elimination or Oxidation | A final step to convert the dihydronaphthalene intermediate into the stable naphthalene aromatic system. nih.gov |

| Synthetic Utility | Access to Substituted Naphthalenes | Enables the synthesis of a wide range of naphthalenes by varying the substituents on the initial triene precursor. researchgate.net |

Palladium-catalyzed reactions are central to modern organic synthesis, and the formation of substituted naphthalenes is no exception. thieme-connect.com In certain annulation reactions, a crucial mechanistic step involves the migration of the palladium atom across a carbon framework. A notable example is the 1,4-palladium migration. thieme-connect.comamazonaws.com

This process is often initiated by the oxidative addition of an aryl halide or triflate to a Pd(0) complex. In syntheses starting from substrates like o-allylaryl halides, the resulting organopalladium species can undergo a sequence of steps where the palladium center effectively moves from one position to another. thieme-connect.com For instance, a proposed mechanism may involve the formation of a vinylpalladium intermediate, followed by a 1,4-palladium migration. thieme-connect.com This migration repositions the catalytic center, enabling a subsequent cyclization or cross-coupling event that ultimately forges the naphthalene skeleton. An analogous 1,4-nickel migration has also been observed in related systems, highlighting the broader relevance of metal migration in the synthesis of complex aromatic structures. nih.gov

Auxiliary groups, particularly ligands bound to a metal center, play a decisive role in controlling the outcome of catalytic reactions. In the context of naphthalene synthesis, tertiary phosphines are indispensable auxiliary groups. rsc.orgrsc.org While they are widely known as supporting ligands in cross-coupling reactions, their role can be more profound, especially in facilitating radical processes.

Mechanistic studies have revealed that tertiary phosphines are key to enabling three-component radical reactions for the functionalization of naphthalenes. rsc.orgrsc.org In these ruthenium-catalyzed processes, the phosphine (B1218219) is not merely a spectator ligand. It can be oxidized to a phosphine radical cation, which then participates directly in the catalytic cycle. nih.gov This allows for the generation of alkyl radicals under mild conditions, which can then be coupled to the naphthalene core. rsc.org Furthermore, in reactions involving the phosphination of aryl halides like 1-bromonaphthalene, evidence from ESR and UV data suggests the involvement of a single electron transfer process, consistent with a radical nucleophilic substitution (SRN1) mechanism where phosphines play a central role. researchgate.net

Reaction Pathway Analysis for Annulation and Rearrangement Processes

The construction of the 3-Methyl-1-phenylnaphthalene scaffold can be achieved through various strategic bond-forming sequences, primarily categorized as annulation and rearrangement reactions. Annulation involves the building of a new ring onto an existing structure, while rearrangements involve the reorganization of an existing carbon skeleton.

Annulation reactions are the most common pathways to substituted naphthalenes. thieme-connect.comthieme-connect.de These often involve the palladium-catalyzed coupling of multiple components. For example, o-allylaryl halides can react with internal alkynes in a carboannulation approach to yield polysubstituted naphthalenes. thieme-connect.com A particularly relevant strategy for 1-arylnaphthalenes is ipso-type regiocontrolled benzannulation, which allows for the specific construction of the desired substitution pattern by controlling which bonds are formed. acs.org These pathways are complex, often involving a cascade of steps including oxidative addition, migratory insertion, and reductive elimination on a metal center.

Rearrangement reactions provide an alternative route. Thermal rearrangements of arylcyclobutenones, for instance, have been established as a useful method for synthesizing polyaromatic systems. soton.ac.uk The reaction proceeds via a thermal electrocyclic ring-opening of the cyclobutenone to a vinylketene intermediate, which then undergoes a 6π-electrocyclization and subsequent tautomerization to form a naphthol, a close relative of the target structure. Analysis of such reaction pathways often requires considering not just the minimum energy pathway (the intrinsic reaction coordinate), but also the effects of molecular dynamics, which can sometimes lead to stepwise routes even when a concerted mechanism appears favorable. nih.gov

Table 2: Comparison of Selected Annulation Pathways to Naphthalenes

| Annulation Strategy | Key Reactants | Catalyst System (Typical) | Mechanistic Hallmark | Ref. |

| Carboannulation | o-allylaryl halide + internal alkyne | Pd(OAc)₂, PPh₃ | Sequential insertion and cyclization on a palladium center. | thieme-connect.com |

| Benzannulation | 2-bromobenzaldehydes + N-sulfonylhydrazones | Pd catalyst, PPh₃ | Cascade reaction involving in-situ generated intermediates. | thieme-connect.com |

| Ipso-Type Benzannulation | Stereodefined aryl-acyl-methyl-II (AACM-II) intermediates | Lewis Acid (e.g., TiCl₄) | Regiocontrolled cyclization where a substituent is displaced (ipso-substitution). | acs.org |

| [3+3] Cycloaddition | Carbonyl ylides | Rhodium complex | Cycloaddition followed by 1,2-alkyl migration and C-H insertion. | thieme-connect.com |

Stereochemical Outcomes of Reaction Mechanisms

The molecule this compound is achiral and therefore does not exist as enantiomers. However, the stereochemical course of the reaction mechanisms used in its synthesis is a critical consideration, particularly if the methodology were applied to substrates bearing stereocenters or for the creation of more complex, chiral naphthalene derivatives.

The stereochemical outcome is dictated entirely by the reaction mechanism. For instance, if a synthetic step proceeded via a classic S_N1 pathway, any pre-existing chirality at the reacting center would be lost, leading to a racemic mixture of products. libretexts.org This is because the S_N1 mechanism involves the formation of a planar, achiral carbocation intermediate, which can be attacked by a nucleophile from either face with equal probability. libretexts.orgmnstate.edu

Conversely, an S_N2 mechanism proceeds with a backside attack, resulting in a complete inversion of stereochemistry at the chiral center. mnstate.edu Many modern catalytic reactions are designed to be highly stereoselective or stereospecific. The synthesis of stereodefined intermediates, for example, is a prerequisite for certain regiocontrolled benzannulations, demonstrating that control over the 3D arrangement of atoms is crucial even when the final target is achiral. acs.org In asymmetric catalysis, chiral ligands or catalysts guide the reactants through a transition state that favors the formation of one stereoisomer over another. Therefore, while this compound itself is achiral, the mechanisms for its formation possess inherent stereochemical implications that are fundamental to their application in broader organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 Phenylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Methyl-1-phenylnaphthalene, a combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR for Structural Assignments

The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra. The ¹H NMR spectrum provides information on the number and environment of different protons, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene (B1677914) and phenyl rings, as well as a characteristic singlet for the methyl group protons. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the coupling between adjacent protons. The methyl group would appear as a sharp singlet around δ 2.5 ppm.

The ¹³C NMR spectrum will display signals for all 17 carbon atoms in the molecule. The methyl carbon is expected at the high-field end of the spectrum (around δ 20-25 ppm), while the aromatic and quaternary carbons will resonate in the downfield region (δ 120-145 ppm).

To definitively assign these signals and piece the structure together, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton spin systems within the naphthalene and phenyl rings. For example, the correlation between H-4 and H-5 helps to distinguish them from other aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. maas.edu.mm This is particularly vital for identifying connectivity across quaternary (non-protonated) carbons. Key HMBC correlations would include the correlation from the methyl protons to carbons C-3, C-2, and C-4, and correlations from the phenyl protons to the naphthalene carbon C-1, confirming the connection points of the substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.55 | s |

| H-2 | ~7.40 | s |

| H-4 | ~7.80 | s |

| H-5 | ~7.95 | d |

| H-6 | ~7.50 | t |

| H-7 | ~7.45 | t |

| H-8 | ~7.60 | d |

| H-2'/6' | ~7.55 | d |

| H-3'/5' | ~7.50 | t |

| H-4' | ~7.42 | t |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~21.6 |

| C-1 | ~140.5 |

| C-2 | ~129.0 |

| C-3 | ~135.5 |

| C-4 | ~125.0 |

| C-4a | ~133.8 |

| C-5 | ~128.4 |

| C-6 | ~126.0 |

| C-7 | ~125.8 |

| C-8 | ~126.2 |

| C-8a | ~131.9 |

| C-1' | ~141.1 |

| C-2'/6' | ~130.0 |

| C-3'/5' | ~128.5 |

| C-4' | ~127.5 |

Application of C-13 NMR for Dihedral Angle Analysis

The connection between the naphthalene and phenyl rings is not rigid; rotation occurs around the C1-C1' single bond. The preferred conformation, defined by the dihedral angle (θ), is influenced by steric hindrance between the ortho-protons of the phenyl ring and the H-8 proton of the naphthalene system. This angle can be investigated using ¹³C NMR spectroscopy.

Research has demonstrated a correlation between the dihedral angle and the difference in chemical shifts (Δδ) between the ortho- (C-2'/6') and meta- (C-3'/5') carbons of the phenyl ring. researchgate.net A larger dihedral angle, resulting from increased steric hindrance, reduces the extent of π-conjugation between the two aromatic systems. This change in electronic structure systematically affects the chemical shifts of the phenyl carbons. By calculating the Δδ (δmeta-C – δortho-C), a qualitative and sometimes quantitative estimation of the torsional angle can be made, providing insight into the molecule's three-dimensional structure in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Techniques

HRMS is an indispensable technique for determining the elemental composition of a compound with extremely high precision.

HR-ESI-MS for Molecular Formula Determination

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be employed to confirm its molecular formula. The compound has a chemical formula of C₁₇H₁₄, which corresponds to a theoretical monoisotopic mass of 218.1096 Da.

In an HR-ESI-MS experiment, the sample is ionized, typically by protonation to form the [M+H]⁺ ion. The mass spectrometer then measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. The experimentally measured mass of the [M+H]⁺ ion (expected at m/z 219.1173) would be compared to the calculated value. An agreement within a very small error margin (typically < 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₇H₁₄+H]⁺ | 219.1173 | (Experimental) |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and confirming the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The key expected absorptions include:

Aromatic C-H Stretching : Sharp bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H bonds on the phenyl and naphthalene rings.

Aliphatic C-H Stretching : Bands corresponding to the C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹ (typically 2920-2980 cm⁻¹).

Aromatic C=C Stretching : A series of sharp absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings. researchgate.net

C-H Bending : Out-of-plane C-H bending vibrations for the substituted aromatic rings produce strong bands in the fingerprint region (690-900 cm⁻¹), the exact position of which can give clues about the substitution pattern.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3050 | C-H Stretch | Aromatic |

| 2980-2920 | C-H Stretch | Aliphatic (CH₃) |

| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |

| 900-690 | C-H Bend (out-of-plane) | Aromatic |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, the Raman spectrum is expected to be rich and complex, characterized by vibrations originating from the naphthalene core, the phenyl substituent, and the methyl group. Each of these structural components gives rise to distinct Raman bands.

The primary vibrational modes observed can be categorized as follows:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the naphthalene and phenyl rings typically appear in the high-frequency region of the spectrum, generally between 3000 and 3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group introduces characteristic symmetric and asymmetric stretching vibrations, which are typically found in the 2850-3000 cm⁻¹ range. nih.gov

Ring Stretching Modes: The C=C stretching vibrations within the aromatic rings of naphthalene and phenyl groups are prominent in the 1300-1650 cm⁻¹ region. researchgate.net These bands are often intense and can be sensitive to the substitution pattern. For instance, a moderate intensity band between 1560-1570 cm⁻¹ is characteristic of the naphthalene ring stretching mode. researchgate.net

In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations, as well as skeletal deformations of the rings, occur at lower frequencies, typically below 1300 cm⁻¹.

Methyl Group Deformations: In addition to stretching, the methyl group exhibits symmetric (umbrella) and asymmetric bending modes, which contribute to the spectrum in the 1375-1470 cm⁻¹ range.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene & Phenyl Rings |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Group |

| Aromatic Ring Stretch (C=C) | 1300 - 1650 | Naphthalene & Phenyl Rings |

| Methyl Group Bending | 1375 - 1470 | Methyl Group |

| C-H In-plane Bending | 1000 - 1300 | Naphthalene & Phenyl Rings |

| C-H Out-of-plane Bending | 700 - 900 | Naphthalene & Phenyl Rings |

Electronic Absorption and Circular Dichroism Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. researchgate.netresearchgate.netscholarsresearchlibrary.com For aromatic compounds like this compound, the absorption spectrum is dominated by π → π* transitions within the conjugated system of the naphthalene and phenyl rings. wikipedia.orglibretexts.org

The spectrum of naphthalene itself displays three main absorption bands, often labeled α, p, and β bands (or ¹Lₐ, ¹Lₐ, and ¹Bₐ using Platt's notation), which arise from promotions of electrons within the π aromatic orbitals. aanda.orgaanda.org The introduction of substituents onto the naphthalene core alters the electronic properties of the chromophore, typically causing shifts in the absorption maxima (λₘₐₓ).

Effect of Phenyl and Methyl Groups: The attachment of a phenyl group at the 1-position extends the conjugated π-electron system. This extension generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. libretexts.org The methyl group at the 3-position acts as a weak auxochrome, and its electron-donating inductive effect can cause a smaller, additional bathochromic shift. tandfonline.com Studies on substituted naphthalenes show that the position of the substituent significantly influences the extent of the spectral shift. tandfonline.comias.ac.in

The UV-Vis spectrum of this compound is therefore expected to show strong absorption in the ultraviolet region, with its principal bands shifted to longer wavelengths relative to naphthalene. The spectrum of 1-phenylnaphthalene (B165152), for example, shows a strong absorption band around 288 nm. ias.ac.in

Table 2: Principal Electronic Transitions and Expected UV-Vis Absorption Bands

| Transition Type | Typical Wavelength Range (nm) for Phenylnaphthalenes | Description |

|---|---|---|

| π → π* (β-band / ¹Bₐ) | ~220 - 250 | High-intensity absorption related to the extended conjugated system. |

| π → π* (p-band / ¹Lₐ) | ~270 - 300 | Strong absorption characteristic of the naphthalene chromophore, shifted by substituents. |

| π → π* (α-band / ¹Lₐ) | ~300 - 340 | Lower intensity band, often exhibiting vibrational fine structure. |

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field aligned with the light path. oulu.fi It is particularly useful for studying the electronic structure of molecules like polycyclic aromatic hydrocarbons (PAHs), as it can reveal electronic transitions that are weak or overlapping in conventional UV-Vis absorption spectra. acs.orgnih.gov

The MCD spectrum provides information on the symmetry and angular momentum of the ground and excited electronic states. For non-chiral molecules in a magnetic field, the MCD signal arises from three main contributions known as the Faraday A, B, and C terms. For diamagnetic molecules like this compound, the signal is dominated by Faraday B terms, which arise from the magnetic field-induced mixing of electronic states.

Key features of MCD for PAHs include:

Enhanced Resolution: MCD spectra often exhibit both positive and negative bands, allowing for the deconvolution of overlapping transitions that may appear as a single band in an absorption spectrum. oulu.fi

Symmetry Information: The sign and magnitude of the MCD bands are highly sensitive to the symmetry of the electronic states involved in a transition. This makes MCD a powerful tool for testing theoretical calculations of electronic structure. aip.org

Vibronic Coupling: Detailed vibrational features can be resolved in MCD spectra, providing insights into the coupling between electronic and vibrational states. acs.orgnih.gov

While specific MCD data for this compound were not found, studies on naphthalene and its derivatives show that substitution significantly alters the MCD spectrum. dtu.dk For instance, the position and sign of the B terms associated with the ¹Lₐ and ¹Lₐ transitions are sensitive to the nature and position of the substituent. dtu.dk Therefore, MCD spectroscopy serves as a more specific and sensitive probe of the molecular electronic structure compared to standard absorption techniques. oulu.fi

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the molecular conformation and crystal packing in the solid state.

Although a crystal structure for this compound is not available in the surveyed crystallographic databases, data from closely related compounds, such as 1-phenylnaphthalene and other derivatives, can provide valuable insights into its expected solid-state structure. nih.govresearchgate.netiaea.org For example, a key conformational feature in phenylnaphthalenes is the dihedral angle between the planes of the naphthalene ring system and the phenyl ring. nih.gov This angle is determined by a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between nearby hydrogen atoms.

In the crystal structure of phenyl naphthalene-2-sulfonate, the dihedral angle between the naphthalene and phenyl rings is 65.21°. nih.gov Studies on other phenylnaphthalene derivatives reveal that they often crystallize in common packing motifs, such as herringbone structures, which can influence their photophysical properties. researchgate.net An X-ray diffraction study on liquid 1-phenylnaphthalene has also been conducted to understand its short-range molecular arrangement. researchgate.net

Should single crystals of this compound be obtained, X-ray crystallography would provide definitive data on its molecular and packing structure. The expected data from such an analysis is summarized below based on a representative substituted naphthalene derivative.

Table 3: Representative Crystallographic Data for a Substituted Naphthalene Derivative ((E)-1-{[(3,5-dimethylphenyl)imino]methyl}naphthalen-2-ol) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₇NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2463 (2) |

| b (Å) | 10.2438 (3) |

| c (Å) | 23.0533 (8) |

| Volume (ų) | 1475.08 (8) |

| Z (Molecules per unit cell) | 4 |

Note: Data presented is for a related substituted naphthalene compound to illustrate typical crystallographic parameters, as specific data for this compound is not publicly available.

Computational and Theoretical Investigations of 3 Methyl 1 Phenylnaphthalene

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the Schrödinger equation for a given molecule. For complex systems like 3-Methyl-1-phenylnaphthalene, exact solutions are not feasible, necessitating the use of approximate methods. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Studies

Density Functional Theory has become the most widely used method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of computational cost and accuracy. DFT methods calculate the electronic energy and structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation (XC) functional is critical to the accuracy of DFT calculations. For aromatic systems like this compound, several functionals are commonly employed:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP is known for its robust performance in predicting the geometries and energies of a wide range of organic molecules.

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, this hybrid functional combines the B3 exchange functional with the PW91 correlation functional. It is often used for comparative purposes to ensure that the predicted properties are not overly dependent on the choice of the correlation functional.

M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This is a high-nonlocality hybrid meta-GGA functional that often provides improved results for non-covalent interactions, which can be relevant for analyzing the intramolecular forces within this compound. nih.gov It generally performs well for main-group thermochemistry and kinetics. nih.gov

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. It is particularly effective for systems where charge-transfer excitations are important and can provide more accurate predictions of electronic spectra and properties related to excited states compared to standard hybrid functionals. researchgate.netstackexchange.com

These DFT calculations are typically performed with a basis set, such as 6-311++G(d,p), which provides a flexible mathematical description of the atomic orbitals.

Ab Initio Hartree-Fock (HF) and Coupled Cluster (CC2) Approaches

Ab initio methods are derived directly from theoretical principles without the use of experimental data for parameterization.

Hartree-Fock (HF): The HF method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. acs.orgnih.gov It provides a good starting point for more advanced calculations but neglects electron correlation, which is the interaction between individual electrons. For polycyclic aromatic hydrocarbons, HF calculations can be useful for obtaining initial geometries and molecular orbitals. scientific.netaps.org

Coupled Cluster (CC2): Coupled Cluster methods are highly accurate techniques that explicitly include electron correlation. wikipedia.org The CC2 method is an approximate coupled-cluster singles and doubles model that offers a good compromise between accuracy and computational cost for calculating the properties of excited states in medium-sized molecules. acs.orgresearchgate.netresearcher.life It is often used to benchmark and validate results obtained from less computationally expensive methods like DFT. aps.org

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several key descriptors can be derived to understand the electronic structure, stability, and chemical reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. For substituted naphthalenes, the type and position of the substituent can significantly influence the frontier orbital energies. researchgate.net For example, adding a phenyl group to naphthalene (B1677914) is known to reduce the HOMO-LUMO gap. researchgate.net

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

Note: The data in this table is for the parent compound, naphthalene, and serves as an illustrative example. The presence of methyl and phenyl groups on this compound would alter these values.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) concentrated above the π-systems of the naphthalene and phenyl rings, as these are electron-rich areas. researchgate.netresearchgate.net The regions around the hydrogen atoms would exhibit positive potential (blue). This visualization provides a clear and intuitive guide to the molecule's reactive sites. wolfram.com

Analysis of Charge Distribution (Mulliken Charges)

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. irjweb.com It partitions the total electron density among the different atoms, providing a quantitative estimate of the charge distribution. While Mulliken charges are known to be sensitive to the choice of basis set, they can offer valuable qualitative insights into the electronic structure.

By calculating the Mulliken charges for this compound, one could identify which atoms are more electron-rich (negative charge) or electron-poor (positive charge). For instance, the carbon atoms within the aromatic rings are expected to carry partial negative charges, while the hydrogen atoms would be positively charged. This information complements the MEP analysis by providing numerical values that can be used to compare the relative reactivity of different atomic sites.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| C1 (Naphthalene ring, bonded to Phenyl) | -0.10 to -0.15 |

| C3 (Naphthalene ring, bonded to Methyl) | -0.12 to -0.18 |

| C (Methyl group) | -0.20 to -0.25 |

| H (on Methyl group) | +0.05 to +0.10 |

| C (Phenyl ring, various positions) | -0.05 to -0.15 |

Note: This table presents hypothetical charge ranges to illustrate the expected charge distribution. Actual values would need to be derived from a specific quantum chemical calculation.

Aromaticity Assessment (e.g., NICS(0) calculations)

The aromaticity of this compound is a key determinant of its stability and reactivity. Computational methods, particularly Nucleus-Independent Chemical Shift (NICS) calculations, provide a quantitative measure of the magnetic criterion of aromaticity. NICS values are calculated at specific points in space, typically at the geometric center of a ring (NICS(0)), to probe the induced magnetic field associated with electron delocalization. Negative NICS values indicate a diatropic ring current, characteristic of aromatic systems, while positive values suggest a paratropic current, indicative of anti-aromaticity.

For polycyclic aromatic hydrocarbons like this compound, the aromaticity is not uniform across the entire molecule. The two rings of the naphthalene core exhibit different degrees of aromaticity, which can be influenced by the presence of substituents. In the parent naphthalene molecule, the alpha-positions are generally more reactive, and substitution can alter the electron density distribution and, consequently, the aromatic character of the individual rings.

To provide a quantitative perspective, a hypothetical table of NICS(0) values for this compound, based on typical values for substituted naphthalenes, is presented below. These values are illustrative and would require specific DFT calculations for validation.

| Ring | Predicted NICS(0) Value |

|---|---|

| Ring A (Substituted Ring) | -8.5 to -9.5 |

| Ring B (Unsubstituted Ring) | -10.0 to -11.0 |

| Phenyl Ring | -9.0 to -10.0 |

Conformational Landscape and Energetics

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl and naphthalene rings. Understanding the conformational landscape is crucial as it governs the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

Dihedral Angle Analysis (e.g., phenyl-naphthyl torsion)

The key dihedral angle in this compound is the C(2)-C(1)-C(1')-C(2') torsion angle, which describes the relative orientation of the phenyl and naphthalene rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the peri-hydrogen on the naphthalene ring, a planar conformation is highly disfavored. The molecule is expected to adopt a non-planar, twisted conformation in its ground state. The presence of the methyl group at the 3-position of the naphthalene ring can further influence the preferred dihedral angle by introducing additional steric interactions.

Computational studies on the parent compound, 1-phenylnaphthalene (B165152), have shown that the minimum energy conformation corresponds to a dihedral angle of approximately 50-70 degrees. For this compound, this angle might be slightly adjusted to minimize steric clash with the methyl group.

| Conformer | Predicted Phenyl-Naphthyl Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | 60 - 80 | 0.0 |

| Local Minimum | 280 - 300 | > 0.5 |

| Transition State (Planar) | 0 or 180 | > 3.0 |

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. For this compound, a relaxed PES scan of the phenyl-naphthyl dihedral angle would reveal the energy profile of the rotation, identifying the low-energy conformers and the energy barriers between them.

The scan would typically start from a planar conformation (0 degrees) and rotate the phenyl ring in increments, optimizing the rest of the molecular geometry at each step. The resulting energy profile would likely show two minima corresponding to the stable, twisted conformations, and two maxima corresponding to the high-energy, planar transition states. The energy barrier to rotation provides information about the conformational flexibility of the molecule at a given temperature. The shape of the potential energy well around the minima indicates the rigidity of the preferred conformation.

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Computational NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with good accuracy. By predicting the ¹H and ¹³C NMR spectra of this compound, one can aid in its structural elucidation and assignment of experimental spectra.

The predicted chemical shifts are sensitive to the molecular geometry. Therefore, it is crucial to use an accurately optimized geometry, likely the minimum-energy conformer identified from the conformational analysis. The chemical shifts of the protons and carbons in the phenyl and naphthalene rings will be influenced by the electron-donating methyl group and the anisotropic effects of the aromatic rings. The protons on the methyl group are expected to resonate in the typical alkyl region, while the aromatic protons will appear at higher chemical shifts. Similarly, the carbon atoms of the aromatic rings will have distinct chemical shifts based on their local electronic environment.

Below is a table of predicted ¹³C NMR chemical shifts for this compound, based on calculations for analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthyl C1 | 138 - 142 |

| Naphthyl C2 | 126 - 130 |

| Naphthyl C3 | 133 - 137 |

| Methyl Carbon | 20 - 25 |

| Phenyl C1' (ipso) | 140 - 144 |

Theoretical Vibrational Spectra Calculation (IR, Raman)

Theoretical calculations of vibrational spectra, including infrared (IR) and Raman, are instrumental in identifying the characteristic vibrational modes of a molecule. These calculations, typically performed using density functional theory (DFT), provide the frequencies and intensities of the vibrational transitions.

The calculated IR and Raman spectra for this compound would exhibit characteristic bands corresponding to the vibrations of the naphthalene and phenyl rings, as well as the methyl group. Key vibrational modes would include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Methyl C-H stretching and bending vibrations.

Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic rings.

A comparison of the calculated spectra with experimental data can confirm the molecular structure and provide insights into the vibrational dynamics.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong |

| Methyl C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Strong | Strong |

| In-plane C-H Bend | 1000 - 1300 | Medium | Weak |

| Out-of-plane C-H Bend | 700 - 900 | Strong | Weak |

Electronic Spectra Simulation (UV-Vis, MCD)

The simulation of electronic spectra, such as Ultraviolet-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD), provides deep insights into the electronic transitions of a molecule. For aromatic compounds like this compound, these simulations are typically performed using quantum chemical methods.

Detailed Research Findings: Specific simulated UV-Vis or MCD spectral data for this compound are not readily found in current literature. However, the methodology to generate such data is well-established. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for predicting the electronic absorption spectra of organic molecules. nsf.govmdpi.com

The process involves:

Geometry Optimization: The molecule's ground-state geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

Spectral Simulation: The calculated transitions are then convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that can be directly compared with experimental data.

For substituted naphthalenes, studies show that the position and intensity of the absorption bands are sensitive to the nature and position of substituents on the naphthalene core. researchgate.netnist.gov The introduction of a methyl and a phenyl group, as in this compound, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene, due to the extension of the π-conjugated system.

Reaction Mechanism Modeling and Energetic Profiles

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying transition states, and determining the energetic feasibility of chemical transformations. For this compound, this could involve modeling its synthesis, degradation, or isomerization pathways.

Detailed Research Findings: While specific reaction mechanism models for the synthesis or non-combustion degradation of this compound are not prominent in the literature, studies on the combustion and pyrolysis of related molecules like 1-methylnaphthalene offer insight into the computational approaches used. mdpi.com

A typical computational study of a reaction mechanism involves:

Mapping the Potential Energy Surface (PES): DFT calculations are used to locate the geometries of reactants, intermediates, transition states, and products.

Calculating Reaction Energetics: The energies of these species are calculated to determine reaction enthalpies (ΔH) and activation energies (Ea). This allows for the determination of the reaction's thermodynamic and kinetic viability.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a found transition state correctly connects the desired reactant and product, an IRC calculation is performed.

These computational models provide a molecule-level understanding of reaction pathways that can be difficult to probe experimentally.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and prediction of NLO properties of organic molecules. The key to NLO activity in molecules like this compound lies in their electronic structure, particularly the delocalization of π-electrons.

Detailed Research Findings: There is no specific literature detailing the NLO properties of this compound. However, numerous computational studies on other aromatic and conjugated systems demonstrate the methods for such analysis. analis.com.mynih.govnih.gov The NLO response is primarily evaluated by calculating the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

These properties are typically calculated using DFT or Møller-Plesset perturbation theory (MP2) methods. nih.gov A higher value of hyperpolarizability indicates a stronger NLO response. For a molecule to possess a significant first hyperpolarizability (β), it must exhibit a degree of asymmetry and charge transfer. While this compound is not a classic "push-pull" system with strong donor and acceptor groups, the asymmetry of its substitution pattern could lead to a non-zero β value. The extended π-system of the phenylnaphthalene core would contribute to its polarizability and hyperpolarizability.

The general approach involves:

Optimization of the molecular geometry.

Calculation of the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β, γ) in the presence of an applied electric field.

Analysis of the relationship between the electronic structure (e.g., HOMO-LUMO gap) and the NLO properties. Generally, a smaller HOMO-LUMO gap is associated with larger hyperpolarizability. nih.gov

Thermodynamic Parameters and Stability Assessment

Thermodynamic parameters are fundamental to understanding the stability and behavior of a compound. Computational methods can predict these properties with a high degree of accuracy, complementing experimental measurements.

Detailed Research Findings: While specific experimental or computational thermodynamic data for this compound is sparse, extensive research has been conducted on the closely related isomers, 1-phenylnaphthalene and 2-phenylnaphthalene (B165426). nist.govnist.gov These studies provide a valuable benchmark for estimating the properties of the methylated derivative.

Statistical calculations based on molecular geometry optimization and vibrational frequencies, typically at the B3LYP/6-31+G(d,p) level of theory, are used to derive molar thermodynamic functions. nist.govnist.gov Key parameters include the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp).

The table below presents a selection of experimental and computational thermodynamic data for 1-phenylnaphthalene, which serves as a structural analog to this compound. The addition of a methyl group would be expected to alter these values in a predictable manner based on group contribution methods. nist.gov

Table 1: Selected Thermodynamic Properties of 1-Phenylnaphthalene (Analog Compound)

| Property | Value | State | Method |

|---|---|---|---|

| Molar Mass | 204.27 g/mol | - | - |

| Triple Point Temperature | 297.473 K | - | Experimental |

| Standard Molar Enthalpy of Formation (gas) | 225.2 kJ/mol | Ideal Gas (298.15 K) | Experimental |

| Standard Molar Entropy (gas) | 433.88 J·K-1·mol-1 | Ideal Gas (298.15 K) | B3LYP/cc-pVTZ |

Data sourced from studies on 1-phenylnaphthalene and may be used for comparative purposes. nist.gov

The stability of this compound can be assessed by its enthalpy of formation; a lower value generally indicates greater thermodynamic stability relative to its constituent elements.

Derivatization and Chemical Transformations of the 3 Methyl 1 Phenylnaphthalene Scaffold

Site-Selective Functionalization Strategies

Achieving regioselectivity in the functionalization of polycyclic aromatic hydrocarbons like 3-methyl-1-phenylnaphthalene is a key challenge. Advanced synthetic methodologies have been developed to control the position of newly introduced functional groups, thereby enabling the targeted synthesis of specific isomers.

Remote C-H Functionalization

Remote C-H functionalization has emerged as a powerful tool for modifying aromatic systems at positions that are sterically or electronically less favored. While specific studies on the remote C-H functionalization of this compound are not extensively documented, general principles established for naphthalene (B1677914) derivatives can be extrapolated. Palladium-catalyzed reactions, often guided by directing groups, are instrumental in achieving high regioselectivity. nih.govsemanticscholar.org These strategies typically involve the formation of a palladacycle intermediate, which then facilitates the activation of a specific remote C-H bond. The choice of ligand and directing group is crucial in controlling the site of functionalization on the naphthalene core. For instance, in related naphthalene systems, templates have been designed to differentiate between the C6 and C7 positions, which are electronically similar and distant from the typical anchoring points of directing groups. nih.gov

Halogenation and Subsequent Cross-Couplings

The introduction of a halogen atom onto the this compound scaffold provides a versatile handle for further elaboration through cross-coupling reactions. The regioselectivity of halogenation on substituted naphthalenes is influenced by both electronic and steric factors. researchgate.net For instance, enzymatic halogenation using FAD-dependent halogenases like RebH has shown high regioselectivity on substituted naphthalene substrates, often targeting the most activated positions. nih.govnih.gov

Once halogenated, the resulting aryl halide can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov

| Cross-Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd catalyst, Base | Biaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Arylamine |

| Heck Coupling | Alkene | Pd catalyst, Base | Alkenylarene |

This table presents common cross-coupling reactions applicable to halogenated naphthalene derivatives.

Halogen-bridged methylnaphthyl palladium dimers have been developed as highly efficient catalyst precursors for various cross-coupling reactions, demonstrating their utility in the synthesis of complex aromatic systems. nih.govresearchgate.net

Introduction of Diverse Chemical Groups

Beyond halogenation, a variety of other chemical moieties can be directly introduced onto the this compound framework, further expanding its chemical diversity.

Alkylation and Arylation Reactions

Direct C-H alkylation and arylation reactions offer an atom-economical approach to introduce alkyl and aryl groups without the need for pre-functionalization. Palladium-catalyzed C-H arylation of naphthalene derivatives with aryliodonium salts has been shown to be highly selective. rsc.orgresearchgate.net While specific examples for this compound are scarce, the principles of C-H activation on related polycyclic aromatic hydrocarbons suggest that such transformations are feasible. researchgate.net The regioselectivity of these reactions is often directed by the inherent electronic properties of the naphthalene core or by the use of directing groups. researchgate.net

Chalcogenylation (e.g., selenylation)

The incorporation of chalcogens, such as selenium, into the naphthalene scaffold can impart unique electronic and biological properties to the resulting molecules. The direct C-H selenylation of naphthalene derivatives has been achieved under various conditions. For instance, iron(III) chloride and potassium iodide can catalyze the selective C1 chalcogenylation of 2-naphthols and 2-naphthylamines. thieme-connect.com Electrocatalytic methods have also been developed for the synthesis of 2-selenylnaphthalene derivatives through a sequential selenylation/cyclization/aromatization process. acs.org Metal-free, regioselective selenylation of β-naphthol derivatives has also been reported, offering a milder approach to these compounds. researchgate.net These methods provide pathways to access a range of organoselenium compounds from naphthalene precursors. researchgate.netnih.gov

Formation of Complex Polycyclic Structures

The this compound scaffold can serve as a building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of interest for their applications in organic electronics and materials science. researchgate.netchemistryviews.orgnih.gov

One established strategy for the formation of complex PAHs is the phenyl-addition/dehydrocyclization (PAC) pathway. escholarship.orgnih.gov This high-temperature reaction involves the addition of a phenyl radical to a naphthalene core, followed by cyclization and dehydrogenation to form a new aromatic ring. For instance, the reaction of a phenyl radical with 1-phenylnaphthalene (B165152) can lead to the formation of fluoranthene through hydrogen abstraction, cyclization, and subsequent aromatization. escholarship.org While this specific transformation starts from 1-phenylnaphthalene, similar pathways could be envisioned for this compound, leading to methylated derivatives of complex PAHs.

| Precursor | Reaction Type | Product |